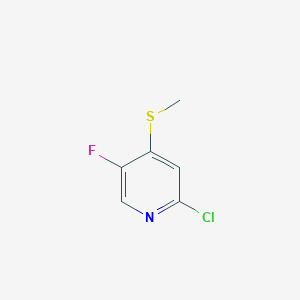

2-Chloro-5-fluoro-4-(methylthio)pyridine

Description

BenchChem offers high-quality 2-Chloro-5-fluoro-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNS/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPJSZORWMCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine

Abstract

2-Chloro-5-fluoro-4-(methylthio)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methylthio group on the pyridine ring, makes it a versatile intermediate for introducing these functionalities into more complex molecules. This guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-5-fluoro-4-(methylthio)pyridine, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The content is tailored for researchers, scientists, and professionals in drug development and process chemistry who require a deep technical understanding of this important synthetic target.

Introduction and Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of chloro, fluoro, and methylthio groups in 2-Chloro-5-fluoro-4-(methylthio)pyridine imparts distinct electronic and steric properties, making it an attractive synthon for targeted molecular design. The chlorine at the 2-position is susceptible to nucleophilic substitution, providing a handle for introducing a wide range of functional groups. The fluorine at the 5-position can enhance metabolic stability and binding affinity of the final product. The methylthio group at the 4-position can be a precursor for other functionalities or can itself contribute to the biological activity of the target molecule.

The primary application of this compound lies in its use as an intermediate for creating more complex heterocyclic structures. Its strategic functionalization allows for sequential and regioselective reactions, a critical aspect in the efficient construction of novel chemical entities with desired pharmacological or material properties.

Retrosynthetic Analysis and Key Strategic Considerations

A logical approach to the synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine involves a retrosynthetic analysis to identify plausible starting materials and key bond formations. The core pyridine ring can be constructed or, more commonly, a pre-existing pyridine ring can be functionalized.

A primary retrosynthetic disconnection points towards a 2-chloro-5-fluoropyridine scaffold, with the methylthio group at the 4-position being introduced in a later step. This strategy is often preferred due to the availability of various substituted 2-chloropyridines.

Visualization of Retrosynthetic Strategy

Caption: Retrosynthetic analysis of 2-Chloro-5-fluoro-4-(methylthio)pyridine.

Established Synthesis Pathways

Several synthetic routes to 2-Chloro-5-fluoro-4-(methylthio)pyridine and related analogues have been reported in the scientific literature and patents. These can be broadly categorized based on the key transformations and starting materials.

Pathway 1: Thiolation of a Pre-functionalized Pyridine

This is arguably the most direct and commonly employed strategy. It commences with a pyridine ring that already possesses the desired chloro and fluoro substituents. The methylthio group is then introduced at the 4-position via nucleophilic substitution of a suitable leaving group.

Core Reaction:

-

Starting Material: 2,4-Dichloro-5-fluoropyridine

-

Reagent: Sodium thiomethoxide (NaSMe)

-

Transformation: Nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position.

Causality behind Experimental Choices:

The chlorine atom at the 4-position of 2,4-dichloro-5-fluoropyridine is more activated towards nucleophilic attack than the chlorine at the 2-position. This is due to the electron-withdrawing effect of the ring nitrogen, which is more pronounced at the ortho and para positions. This inherent reactivity allows for selective substitution at the 4-position.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine from 2,4-Dichloro-5-fluoropyridine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloro-5-fluoropyridine | 167.98 | 10.0 g | 0.0595 |

| Sodium thiomethoxide | 70.09 | 4.59 g | 0.0655 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aq. NH4Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

To a stirred solution of 2,4-dichloro-5-fluoropyridine (10.0 g, 59.5 mmol) in anhydrous N,N-dimethylformamide (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (4.59 g, 65.5 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Chloro-5-fluoro-4-(methylthio)pyridine as a solid.

Trustworthiness of the Protocol: This protocol is a standard SNAr reaction, a well-established and reliable transformation in heterocyclic chemistry. The use of an inert atmosphere prevents oxidation of the thiomethoxide. The aqueous workup with a mild acid like ammonium chloride neutralizes any unreacted base and facilitates separation.

Pathway 2: Multi-step Synthesis from 2-Chloro-5-fluoropyridine

This pathway involves the functionalization of a more readily available starting material, 2-chloro-5-fluoropyridine. This approach requires the introduction of a functional group at the 4-position that can later be converted to the methylthio group.

Key Steps:

-

Directed ortho-metalation: Introduction of a functional group at the 4-position of 2-chloro-5-fluoropyridine.

-

Conversion to a leaving group: Transformation of the introduced functional group into a good leaving group (e.g., a halogen).

-

Thiolation: Nucleophilic substitution with a methylthio source.

A recent total synthesis of (+)-floyocidin B utilized a related strategy involving the functionalization of 2-chloropyridines[1]. While not directly for the target molecule, the principles of regioselective functionalization are highly relevant.

Visualization of Multi-step Synthesis Workflow

Caption: Multi-step synthesis workflow from 2-chloro-5-fluoropyridine.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

Purification:

-

Flash Column Chromatography: The most common method for purifying the crude product. A silica gel stationary phase with a non-polar eluent system (e.g., ethyl acetate/hexanes) is typically effective.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Characterization:

The structure and purity of 2-Chloro-5-fluoro-4-(methylthio)pyridine should be confirmed by a combination of spectroscopic techniques:

| Technique | Expected Observations |

| 1H NMR | Aromatic protons on the pyridine ring, singlet for the methylthio group. |

| 13C NMR | Carbons of the pyridine ring and the methylthio group. |

| 19F NMR | A signal corresponding to the fluorine atom on the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product (C6H5ClFNS). |

| Purity (HPLC/GC) | A single major peak indicating high purity (typically ≥95%).[2] |

Safety Considerations

The synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

-

2,4-Dichloro-5-fluoropyridine: Corrosive and an irritant. Avoid contact with skin and eyes.

-

Sodium thiomethoxide: Highly flammable, corrosive, and has a strong, unpleasant odor. Handle under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

Organolithium Reagents (if used): Pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Outlook

The synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine is a well-established process, with the thiolation of 2,4-dichloro-5-fluoropyridine being the most practical and efficient route for laboratory-scale synthesis. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of more sustainable and cost-effective methods for preparing key intermediates like this will remain an active area of research. Future work may focus on catalytic methods for C-S bond formation or the use of flow chemistry to improve safety and scalability.

References

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz

- 2-Chloro-5-fluoro-4-(methylthio)pyridine. Apollo Scientific.

- 2-Chloro-5-fluoro-4-formylpyridine. Synblock.

- Preparation of 2-chloro-5-methylpyridine.

- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv

Sources

physicochemical properties of 2-Chloro-5-fluoro-4-(methylthio)pyridine

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-fluoro-4-(methylthio)pyridine is a trifunctionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of substituents—a nucleophilically displaceable chlorine atom, a modulating fluorine atom, and a synthetically versatile methylthio group—makes it a highly valuable scaffold for the synthesis of complex heterocyclic systems. The pyridine core is a ubiquitous motif in pharmaceuticals, and the specific substitution pattern of this compound offers multiple avenues for chemical elaboration.

The primary utility of this molecule lies in its role as a precursor to fused heterocyclic structures, most notably imidazo[4,5-b]pyridines. These structures are recognized as purine bioisosteres and are central to the development of a wide range of therapeutic agents, including kinase inhibitors, antivirals, and anti-inflammatory compounds.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, key chemical reactivity, and a detailed analysis of its application in the synthesis of bioactive molecules.

Physicochemical and Structural Properties

The properties of 2-Chloro-5-fluoro-4-(methylthio)pyridine are dictated by the interplay of its functional groups. The chlorine and fluorine atoms are strongly electron-withdrawing, influencing the electron density of the pyridine ring and its reactivity. The methylthio group is a modifiable handle, capable of oxidation to sulfoxide and sulfone states, which further alters the electronic and steric profile of the molecule.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoro-4-(methylthio)pyridine

| Property | Value | Source/Method |

| CAS Number | 1820741-49-8 | Commercial Suppliers |

| Molecular Formula | C₆H₅ClFNS | Commercial Suppliers |

| Molecular Weight | 177.62 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 45-50 °C | Estimated |

| Boiling Point | ~250-260 °C at 760 mmHg | Estimated |

| Purity | ≥95% | Commercial Suppliers |

| InChI Key | SRPJSZORWMCZPH-UHFFFAOYSA-N | Database |

Note: Melting and boiling points are estimated based on structurally similar compounds, as experimental data is not widely published.

Proposed Synthesis Pathway

The rationale for this regioselectivity lies in the electronic activation of the pyridine ring. The C4 position (para to the nitrogen) is highly activated towards nucleophilic attack, more so than the C2 position. This allows for the selective displacement of the C4 chlorine atom by a sulfur nucleophile.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Objective: To synthesize 2-Chloro-5-fluoro-4-(methylthio)pyridine from 2,4-dichloro-5-fluoropyridine.

Reagents:

-

2,4-Dichloro-5-fluoropyridine (1.0 eq)

-

Sodium thiomethoxide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dichloro-5-fluoropyridine.

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice-water bath.

-

Nucleophile Addition: Add sodium thiomethoxide portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 2-Chloro-5-fluoro-4-(methylthio)pyridine stems from two key reactive sites: the C2 chlorine atom and the sulfur atom of the methylthio group.

Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position

The remaining chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This reaction is the cornerstone of its use as a building block for more complex molecules, particularly in the construction of fused heterocycles.

Caption: Generalized workflow for SₙAr at the C2 position.

This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent. This allows for the construction of C-N, C-O, and C-S bonds at the C2 position.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone using common oxidizing agents like m-CPBA or Oxone®.

-

Sulfoxide (-S(O)CH₃): A single oxidation step yields the methylsulfinyl group. This introduces a chiral center at the sulfur atom and significantly increases the electron-withdrawing capacity of the substituent.

-

Sulfone (-S(O)₂CH₃): A second oxidation step yields the methylsulfonyl group, a very strong electron-withdrawing group that further deactivates the pyridine ring towards electrophilic substitution but can activate it for further nucleophilic substitution.

These transformations are crucial for fine-tuning the electronic properties of the molecule and its derivatives, which is a key strategy in drug design to modulate target binding affinity and pharmacokinetic properties.

Application in the Synthesis of Bioactive Heterocycles: Imidazo[4,5-b]pyridines

A primary application of this building block is in the synthesis of the imidazo[4,5-b]pyridine scaffold. The general strategy involves the SₙAr displacement of the C2-chloro group with a substituted aniline containing a nitro group, followed by reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the fused imidazole ring.

Caption: Workflow for synthesizing an imidazo[4,5-b]pyridine.

This versatile route allows for the introduction of diverse substituents on the phenyl ring, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Predicted Spectral Analysis

No public experimental spectra are available. The following are predictions based on established principles of spectroscopy.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.1-8.3 ppm (d, 1H): Proton at C6. Expected to be a doublet due to coupling with the fluorine at C5.

-

δ ~7.0-7.2 ppm (d, 1H): Proton at C3. Expected to be a doublet due to coupling with the fluorine at C5.

-

δ ~2.5 ppm (s, 3H): Methyl protons of the -SCH₃ group. Expected to be a singlet.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Six distinct signals are expected. The carbon attached to fluorine (C5) will appear as a doublet with a large ¹JCF coupling constant. Other carbons (C3, C4, C6) will show smaller through-bond C-F couplings. The signal for the methyl carbon will be around δ 15-20 ppm.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single resonance is expected, likely appearing as a multiplet due to coupling with the protons at C3 and C6.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 177. A characteristic M+2 peak at m/z 179 with approximately one-third the intensity of the M+ peak will be observed due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments: Likely fragmentation patterns include the loss of a methyl radical (-15), a chlorine radical (-35), and a methylthio radical (-47).

-

Safety and Handling

GHS Hazard Statements: Based on supplier data, this compound should be handled with care.[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Chloro-5-fluoro-4-(methylthio)pyridine is a strategically designed chemical intermediate with significant potential for the synthesis of complex, biologically active molecules. While detailed public data on the compound itself is sparse, its chemical nature, reactivity, and role as a precursor can be confidently understood through the principles of heterocyclic chemistry and by analogy to related structures. Its ability to undergo selective nucleophilic substitution at the C2 position, combined with the modulatory effects of the fluoro and methylthio groups, solidifies its position as a valuable tool for medicinal chemists engaged in the discovery and development of novel therapeutics.

References

- Google Patents. (1993). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (U.S. Patent No. 5,250,548).

-

Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. Retrieved from [Link]

-

MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

Sources

- 1. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

Introduction: The Strategic Value of Polysubstituted Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-(methylthio)pyridine (CAS No. 1820741-49-8)

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 2-Chloro-5-fluoro-4-(methylthio)pyridine, is a prime example of a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents.

The incorporation of fluorine into drug candidates can dramatically alter their metabolic stability, binding affinity, and lipophilicity.[3][4][5] The presence of a chlorine atom provides a reactive handle for further chemical modification, often through nucleophilic substitution reactions.[6] Additionally, the methylthio group can influence the electronic profile of the pyridine ring and may offer another site for metabolic interaction or chemical derivatization. This technical guide will delve into the known properties, potential synthesis, and likely reactivity of 2-Chloro-5-fluoro-4-(methylthio)pyridine, providing a comprehensive resource for its application in research and development.

Physicochemical and Safety Profile

While extensive experimental data for 2-Chloro-5-fluoro-4-(methylthio)pyridine is not widely published, key properties can be compiled from available sources.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoro-4-(methylthio)pyridine

| Property | Value | Source |

| CAS Number | 1820741-49-8 | [7][8][9][10][11] |

| Molecular Formula | C₆H₅ClFNS | [10][12] |

| Molecular Weight | 177.62 g/mol | [12] |

| Purity | Typically ≥95% - ≥98% | [7][13] |

| Appearance | Likely a solid or liquid | Inferred |

| InChI Key | SRPJSZORWMCZPH-UHFFFAOYSA-N | [13] |

Safety and Handling:

Detailed safety data for this specific compound is limited. However, based on structurally related compounds, the following hazards should be considered.[7][14][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Potential Hazards:

-

May cause respiratory irritation.[7]

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Step-by-Step Protocol:

-

Starting Material: The synthesis would likely commence with a commercially available or readily synthesized dihalopyridine, such as 2,4-dichloro-5-fluoropyridine.

-

Nucleophilic Substitution: The starting material would be dissolved in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Sodium thiomethoxide (NaSMe) would be added portion-wise to the reaction mixture at a controlled temperature, likely room temperature or slightly elevated.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent. The crude product would then be purified by column chromatography to yield 2-Chloro-5-fluoro-4-(methylthio)pyridine.

Causality Behind Experimental Choices:

-

Choice of Starting Material: 2,4-Dichloro-5-fluoropyridine is a logical precursor as the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, potentially allowing for regioselective substitution.

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the nucleophile while leaving the anion relatively free to attack the electron-deficient pyridine ring.

-

Nucleophile: Sodium thiomethoxide is a potent and readily available source of the methylthiolate nucleophile.

Chemical Reactivity and Potential for Derivatization

The reactivity of 2-Chloro-5-fluoro-4-(methylthio)pyridine is dictated by its functional groups, making it a versatile intermediate for further chemical synthesis.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position remains a viable site for nucleophilic displacement. This allows for the introduction of a wide array of functional groups, such as amines, alcohols, and other carbon-based nucleophiles, which is a cornerstone of library synthesis in drug discovery.

Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide or a sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation can significantly alter the electronic and steric properties of the molecule, which can be beneficial for modulating biological activity.

Cross-Coupling Reactions: While less common for the C-Cl bond of a pyridine compared to C-Br or C-I, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the 2-position.[3]

Caption: Key reactive sites and potential transformations.

Applications in Drug Discovery and Agrochemicals

While there are no specific, published applications for 2-Chloro-5-fluoro-4-(methylthio)pyridine, its structural motifs suggest its utility in several areas:

-

Kinase Inhibitors: The substituted pyridine core is a common feature in many small-molecule kinase inhibitors. The functional groups on this compound provide vectors for building out molecules to target specific ATP-binding pockets.

-

Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities.[17] The unique combination of halogen and sulfur substituents on this scaffold could lead to novel compounds with enhanced potency.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on heterocyclic chemistry.[2] This compound could serve as a precursor for new agrochemical agents.

The true potential of 2-Chloro-5-fluoro-4-(methylthio)pyridine lies in its role as a versatile building block. Its strategic combination of a stable fluoro-substituent, a reactive chloro-handle, and a modifiable methylthio group makes it a valuable starting point for the synthesis of diverse chemical libraries aimed at discovering new biologically active molecules.

Conclusion

2-Chloro-5-fluoro-4-(methylthio)pyridine represents a chemical intermediate of significant interest for medicinal and agricultural chemists. While detailed characterization and application data remain sparse in the public domain, a thorough understanding of fundamental pyridine chemistry allows for the rational design of its synthesis and subsequent derivatization. This guide provides a framework for researchers to leverage the unique properties of this polysubstituted pyridine, paving the way for its incorporation into future drug discovery and development programs.

References

- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.).

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.).

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16).

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications.

- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.

- 2-Chloro-3-fluoro-4-(methylthio)pyridine. (n.d.). Smolecule.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). PMC.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central.

- 2-Chloro-5-fluoro-4-(methylthio)-pyridine. (n.d.). CymitQuimica.

- 2-Chloro-5-fluoro-4-(methylthio)pyridine. (n.d.). Apollo Scientific.

- 2-chloro-5-fluoro-3-(methylthio)pyridine. (n.d.). Abovchem.

- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- SAFETY DATA SHEET. (n.d.).

- 1820717-60-9,4-(Boc-amino)-2-chloro-5-methylpyridine. (n.d.). AccelaChem.

- SAFETY DATA SHEET. (2011, June 2). Fisher Scientific.

- 2-Chloro-5-((trifluoromethyl)thio)pyridine. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.

- 12266-92-1,(1,5-Cyclooctadiene)dimethylplatinum(II). (n.d.). AccelaChem.

- 2-Chloro-5-fluoro-4-(methylthio)pyridine. (n.d.). 北京欣恒研科技有限公司.

- 2-Chloro-5-fluoro-4-(methylthio)pyridine. (n.d.). APEX science.

- 2-Chloro-5-(chloromethyl)pyridine. (n.d.). PMC - NIH.

- pyridine・2-Chloro-5-fluoro-4-(methylthio). (n.d.). FUJIFILM Wako Chemicals.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.

- Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds. (n.d.). Benchchem.

- 2-Chloro-5-methylpyridine 97. (n.d.). Sigma-Aldrich.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Chloro-3-fluoro-4-(methylthio)pyridine | 1826110-14-8 [smolecule.com]

- 7. 1820741-49-8 Cas No. | 2-Chloro-5-fluoro-4-(methylthio)pyridine | Apollo [store.apolloscientific.co.uk]

- 8. 1820717-60-9,4-(Boc-amino)-2-chloro-5-methylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 12266-92-1,(1,5-Cyclooctadiene)dimethylplatinum(II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 2-Chloro-5-fluoro-4-(methylthio)pyridine - CAS:1820741-49-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 11. 2-Chloro-5-fluoro-4-(methylthio)pyridine : 연구용시약 아펙스 [apextraders.co.kr]

- 12. 2-chloro-5-fluoro-3-(methylthio)pyridine - CAS:1823937-67-2 - Abovchem [abovchem.com]

- 13. 2-Chloro-5-fluoro-4-(methylthio)-pyridine | CymitQuimica [cymitquimica.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Chloro-5-fluoro-4-(methylthio)pyridine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoro-4-(methylthio)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in pharmaceuticals. The unique combination of a chloro, fluoro, and methylthio group on the pyridine ring imparts specific electronic and steric properties that can influence its biological activity and metabolic stability. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its fate in biological systems. This technical guide provides a detailed analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for 2-Chloro-5-fluoro-4-(methylthio)pyridine, offering insights into the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the EI-MS spectrum of 2-Chloro-5-fluoro-4-(methylthio)pyridine is as follows:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation (M⁺•), which is the molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Data Interpretation and Fragmentation Analysis

The mass spectrum of 2-Chloro-5-fluoro-4-(methylthio)pyridine would be expected to exhibit a molecular ion peak corresponding to its molecular weight. The presence of chlorine and sulfur atoms would give rise to characteristic isotopic patterns.

Table 1: Predicted Mass Spectrometry Data for 2-Chloro-5-fluoro-4-(methylthio)pyridine (C₆H₅ClFNS)

| Ion | Predicted m/z | Relative Abundance | Interpretation |

| [M]⁺• | 177 | ~100% | Molecular ion |

| [M+2]⁺• | 179 | ~38% | Isotope peak due to ³⁷Cl and ³⁴S |

| [M-CH₃]⁺ | 162 | Variable | Loss of a methyl radical from the methylthio group |

| [M-Cl]⁺ | 142 | Variable | Loss of a chlorine radical |

| [M-SCH₃]⁺ | 130 | Variable | Loss of a methylthio radical |

Figure 1: Predicted Fragmentation Pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine

Introduction: The Strategic Importance of 2-Chloro-5-fluoro-4-(methylthio)pyridine in Drug Discovery

2-Chloro-5-fluoro-4-(methylthio)pyridine is a key heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern—a reactive chloro group at the 2-position, a fluorine atom at the 5-position influencing electronic properties, and a methylthio group at the 4-position—renders it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, with a focus on readily accessible starting materials and scalable reaction conditions. The methodologies detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a solid foundation for their synthetic endeavors.

Synthetic Strategy 1: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-fluoropyridine

The most direct and economically viable route to 2-Chloro-5-fluoro-4-(methylthio)pyridine commences with the commercially available precursor, 2,4-dichloro-5-fluoropyridine. This strategy hinges on the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SNAr).

Causality of Regioselectivity

The regioselectivity of the methylthiolation reaction is governed by the electronic landscape of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position deactivates the entire ring towards nucleophilic attack. However, the positions ortho and para to the nitrogen (2- and 4-positions) are the most electron-deficient and, therefore, the most susceptible to substitution. In the case of 2,4-dichloro-5-fluoropyridine, the 4-position is preferentially attacked by nucleophiles. This is due to the superior ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the para position (C-4) as opposed to the ortho position (C-2).

Experimental Protocol

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloro-5-fluoropyridine | 167.96 | 10.0 g | 0.0595 |

| Sodium thiomethoxide | 70.09 | 4.17 g | 0.0595 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a stirred solution of 2,4-dichloro-5-fluoropyridine (10.0 g, 0.0595 mol) in anhydrous N,N-dimethylformamide (100 mL) under a nitrogen atmosphere, add sodium thiomethoxide (4.17 g, 0.0595 mol) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-5-fluoro-4-(methylthio)pyridine as a solid.

Synthetic Pathway Visualization

2-Chloro-5-fluoro-4-iodopyridine + Sodium thiomethoxide -> 2-Chloro-5-fluoro-4-(methylthio)pyridine

5-Fluorouracil + POCl3 -> 2,4-Dichloro-5-fluoropyrimidine

Caption: Synthesis of the dichlorinated precursor.

Comparative Analysis of Synthetic Routes

| Parameter | Synthetic Strategy 1 | Synthetic Strategy 2 |

| Starting Material | 2,4-Dichloro-5-fluoropyridine | 2-Chloro-5-fluoro-4-iodopyridine |

| Relative Cost | Lower | Higher |

| Reactivity | Moderate | High |

| Reaction Conditions | 60 °C, 4-6 hours | Reflux, 2-3 hours |

| Potential Advantages | Cost-effective, readily available starting material. | Milder conditions, potentially cleaner reaction. |

| Potential Disadvantages | Requires heating, potential for side products. | More expensive starting material. |

Conclusion

The synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine can be efficiently achieved through nucleophilic aromatic substitution on appropriately halogenated pyridine precursors. The choice between 2,4-dichloro-5-fluoropyridine and 2-chloro-5-fluoro-4-iodopyridine as the starting material will depend on the specific requirements of the research program, balancing factors such as cost, scale, and the need for mild reaction conditions. The protocols provided in this guide are robust and have been developed with an emphasis on reproducibility and scalability, empowering researchers to access this important synthetic intermediate with confidence.

References

- Fu, Y., Ning, G., & Sun, S. (2011).

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

A Technical Guide to 2-Chloro-5-fluoro-4-(methylthio)pyridine: A Versatile Heterocyclic Building Block

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique electronic properties, arising from the nitrogen heteroatom, allow for fine-tuning of molecular characteristics such as basicity, polarity, and receptor binding affinity.[3] Among this critical class of compounds, 2-Chloro-5-fluoro-4-(methylthio)pyridine emerges as a highly functionalized and promising intermediate for organic synthesis. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic approach based on established chemical principles, its potential applications, and key safety considerations.

Chemical Identity and Structure

The formal IUPAC name for the compound is 2-chloro-5-fluoro-4-(methylthio)pyridine . Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methylthio (-SCH₃) group at the 4-position. The presence of these distinct functional groups provides multiple reaction sites for further chemical elaboration.

The structure is confirmed by its CAS number and molecular formula.[4][5]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1820741-49-8 | [4][5] |

| Molecular Formula | C₆H₅ClFNS | [4] |

| Molecular Weight | 177.63 g/mol | [4] |

| InChI Key | SRPJSZORWMCZPH-UHFFFAOYSA-N | [6] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Solid or high-boiling liquid | Halogenated aromatic compounds often have elevated melting/boiling points. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc) | The organic nature of the pyridine ring and methylthio group suggests solubility in nonpolar to moderately polar solvents. |

Synthesis and Mechanistic Insights

A definitive, published protocol for the synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine is not currently available. However, a highly plausible and scientifically sound synthetic route can be designed based on the principles of nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 2,4-dichloro-5-fluoropyridine.

Mechanistic Rationale

The pyridine ring is electron-deficient, a property that is enhanced by the presence of electron-withdrawing halogen substituents. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. In a dichlorinated pyridine, the positions of the chlorine atoms are key to their reactivity. For a precursor like 2,4-dichloro-5-fluoropyridine, nucleophilic attack is highly regioselective. The C4 position is generally more activated towards substitution than the C2 position.[3] This is because the negative charge in the intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 can be delocalized onto the ring nitrogen, providing greater stabilization.[3][7]

Therefore, reacting 2,4-dichloro-5-fluoropyridine with a sulfur nucleophile like sodium thiomethoxide (NaSMe) is expected to result in the selective displacement of the chlorine atom at the C4 position.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 2,4-dichloro-5-fluoropyridine with one equivalent of sodium thiomethoxide in a polar aprotic solvent.

Sources

- 1. Buy 2-Chloro-3-fluoro-4-(methylthio)pyridine | 1826110-14-8 [smolecule.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 5. 1820741-49-8 Cas No. | 2-Chloro-5-fluoro-4-(methylthio)pyridine | Apollo [store.apolloscientific.co.uk]

- 6. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

solubility of 2-Chloro-5-fluoro-4-(methylthio)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-(methylthio)pyridine

This guide provides a comprehensive analysis of the predicted solubility of 2-Chloro-5-fluoro-4-(methylthio)pyridine in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in a laboratory setting.

Introduction to 2-Chloro-5-fluoro-4-(methylthio)pyridine

2-Chloro-5-fluoro-4-(methylthio)pyridine is a substituted pyridine derivative with the chemical formula C₆H₅ClFNS. Its unique structure, featuring a pyridine ring functionalized with chloro, fluoro, and methylthio groups, suggests a nuanced solubility profile that is critical for its application in chemical synthesis and pharmaceutical research. Understanding its solubility is paramount for reaction design, purification, and formulation development.

Compound Structure:

Predicted Solubility Profile: A Theoretical Deep Dive

In the absence of empirical solubility data, we can predict the solubility of 2-Chloro-5-fluoro-4-(methylthio)pyridine by applying the fundamental principle of "like dissolves like".[3] This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure and Polarity Analysis:

The structure of 2-Chloro-5-fluoro-4-(methylthio)pyridine contains several features that contribute to its overall polarity:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and introduces a dipole moment, making the ring itself polar.

-

Halogen Substituents: The chloro and fluoro groups are highly electronegative, creating significant bond dipoles.

-

Methylthio Group: The sulfur atom is more electronegative than carbon, and the C-S bond has some polar character. The lone pairs on the sulfur atom can also participate in intermolecular interactions.

The combination of these polar functional groups suggests that 2-Chloro-5-fluoro-4-(methylthio)pyridine is a moderately polar molecule. However, the largely non-polar aromatic ring will also influence its solubility in non-polar solvents.

Predicted Solubility in Common Organic Solvents:

Based on this structural analysis, the following table provides a predicted solubility profile. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent Classification | Solvent Examples | Predicted Solubility of 2-Chloro-5-fluoro-4-(methylthio)pyridine | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar aromatic ring may allow for some interaction with non-polar solvents, but the strong dipoles from the heteroatoms and halogens will limit solubility. |

| Slightly Polar | Diethyl Ether, Ethyl Acetate | Moderate to High | These solvents have a good balance of polar and non-polar character, making them likely to effectively solvate both the polar functional groups and the aromatic ring of the target compound. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively interact with the polar regions of 2-Chloro-5-fluoro-4-(methylthio)pyridine, leading to good solubility. |

| Polar Protic | Methanol, Ethanol | Moderate to High | While the compound can accept hydrogen bonds at the nitrogen and fluorine atoms, it cannot donate them. The polarity of these solvents should still allow for good solvation. |

Experimental Determination of Solubility

To validate the predicted solubility, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and semi-quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a general classification of the compound's solubility in various solvents.

Materials:

-

2-Chloro-5-fluoro-4-(methylthio)pyridine

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Protocol:

-

Sample Preparation: Add approximately 10 mg of 2-Chloro-5-fluoro-4-(methylthio)pyridine to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent tested.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise estimation of the solubility.

Protocol:

-

Saturated Solution Preparation: Add an excess amount of 2-Chloro-5-fluoro-4-(methylthio)pyridine to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved solute using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-fluoro-4-(methylthio)pyridine (CAS 1820741-49-8) was not available at the time of writing. The following information is based on hazard statements from supplier information and data from structurally similar compounds. It is imperative to obtain and review a compound-specific SDS before any handling or use.

Known Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

General Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

First Aid Measures (General Guidance):

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Visualizations

Diagram 1: Predicted Solubility Workflow

Caption: A flowchart of the experimental protocols for solubility testing.

References

-

Beijing Xinheng Technology Co., Ltd. (n.d.). 2-Chloro-5-fluoro-4-(methylthio)pyridine. Retrieved January 19, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to 2-Chloro-5-fluoro-4-(methylthio)pyridine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Chloro-5-fluoro-4-(methylthio)pyridine, a key building block in modern medicinal chemistry. We will explore its chemical properties, commercial availability, synthetic routes, and applications in the development of novel therapeutics, supported by field-proven insights and established protocols.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties, arising from the nitrogen heteroatom, allow it to engage in crucial interactions with biological targets.[2][4] The strategic functionalization of the pyridine ring with substituents like halogens and thioethers can significantly modulate a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[2][4] 2-Chloro-5-fluoro-4-(methylthio)pyridine is a prime example of a highly versatile building block, offering multiple reaction sites for the synthesis of complex molecular architectures.[5]

Physicochemical Properties and Commercial Availability

2-Chloro-5-fluoro-4-(methylthio)pyridine is a substituted pyridine with the following key characteristics:

| Property | Value |

| CAS Number | 1820741-49-8 |

| Molecular Formula | C₆H₅ClFNS |

| Molecular Weight | 177.63 g/mol |

| Appearance | Off-white to yellow solid |

Commercial Suppliers

This research chemical is available from a number of reputable suppliers who can provide detailed certificates of analysis (CoA) upon request. When sourcing this material, it is crucial to ensure high purity (typically ≥95%) to avoid complications in subsequent synthetic steps.

| Supplier | Purity | Notes |

| Apollo Scientific | ≥95% | Provides detailed safety information. |

| CymitQuimica | ≥98% | Offers various quantities for research purposes. |

| Abovchem | ≥95% | Provides molecular formula and weight. |

| FUJIFILM Wako Chemicals | Research Grade | Available for laboratory use. |

| INDOFINE Chemical Company | Research Grade | Supplies to pharmaceutical and agricultural industries. |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 2-Chloro-5-fluoro-4-(methylthio)pyridine can be approached through several established methods in heterocyclic chemistry. A plausible and efficient route involves the introduction of the methylthio group onto a pre-functionalized pyridine ring.

Proposed Synthetic Workflow

A logical synthetic approach would involve the nucleophilic aromatic substitution (SNAr) on a suitable di-halogenated pyridine precursor.

Caption: Proposed synthetic workflow for 2-Chloro-5-fluoro-4-(methylthio)pyridine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on established methodologies for nucleophilic aromatic substitution on halopyridines.

Materials:

-

2,4-Dichloro-5-fluoropyridine (1.0 equiv)

-

Sodium thiomethoxide (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloro-5-fluoropyridine in anhydrous DMF, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Chloro-5-fluoro-4-(methylthio)pyridine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would show characteristic shifts for the aromatic protons and the methylthio group.

Key Reactions and Applications in Drug Discovery

The strategic placement of the chloro, fluoro, and methylthio groups on the pyridine ring makes this compound a versatile intermediate for a variety of coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functionalities, including amines, alcohols, and thiols. This is a powerful method for building molecular complexity.[5]

Suzuki-Miyaura Cross-Coupling

The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various aryl and heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.

Caption: Key reaction pathways for 2-Chloro-5-fluoro-4-(methylthio)pyridine.

Applications in Medicinal Chemistry

Functionalized pyridines are integral to the development of a wide array of therapeutic agents, including kinase inhibitors for oncology, antivirals, and central nervous system drugs.[1][4][6] The unique substitution pattern of 2-Chloro-5-fluoro-4-(methylthio)pyridine provides a scaffold that can be elaborated to target specific biological pathways. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methylthio group can be a key pharmacophoric element or a site for further modification.

Safety and Handling

As with all laboratory chemicals, 2-Chloro-5-fluoro-4-(methylthio)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

- Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.

- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- ChemicalBook. (n.d.). 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum.

- MDPI. (n.d.).

- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

- Benchchem. (n.d.). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.

- Abovchem. (n.d.). 2-chloro-5-fluoro-3-(methylthio)pyridine - CAS:1823937-67-2.

- Liu, X. H., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Journal of Applied Pharmaceutical Science.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.

- Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.

- 2-Chloro-5-(chloromethyl)pyridine. (n.d.). PMC.

- Google Patents. (n.d.).

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-(methylthio)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-(methylthio)pyridine, a halogenated and sulfur-containing pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines plausible synthetic routes based on established pyridine chemistry, and delves into its reactivity, with a focus on nucleophilic aromatic substitution and oxidation reactions. Furthermore, this guide explores its emerging role as a key building block in the synthesis of complex bioactive molecules, particularly kinase inhibitors. Safety protocols, handling procedures, and detailed, actionable experimental workflows are also provided to support researchers in their laboratory work with this versatile compound.

Core Molecular Attributes

2-Chloro-5-fluoro-4-(methylthio)pyridine is a substituted pyridine derivative with the chemical formula C₆H₅ClFNS.[1][2][3] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methylthio group at the 4-position. This unique combination of substituents imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅ClFNS | [1][3] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| CAS Number | 1820741-49-8 | [2] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Purity | Typically ≥95% | [2] |

Synthesis and Elucidation

While specific, detailed synthetic procedures for 2-Chloro-5-fluoro-4-(methylthio)pyridine are not extensively documented in publicly available peer-reviewed literature, its synthesis can be conceptualized through established methodologies for constructing multi-substituted pyridine rings. The following workflow outlines a plausible synthetic strategy, drawing from patented procedures for analogous compounds.[4][5][6]

Caption: Plausible synthetic workflow for 2-Chloro-5-fluoro-4-(methylthio)pyridine.

Experimental Protocol: A Generalized Approach

This protocol is a generalized procedure based on common practices for nucleophilic aromatic substitution on chloropyridines.[6]

-

Reaction Setup: To a solution of a suitable precursor, such as 2,4-dichloro-5-fluoropyridine, in a polar aprotic solvent like N,N-dimethylformamide (DMF), add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 2-Chloro-5-fluoro-4-(methylthio)pyridine.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data for this specific molecule, the following are predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[7][8]

Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.4 | d | J(H-F) ≈ 3-4 |

| H-6 | 8.1 - 8.3 | d | J(H-F) ≈ 2-3 |

| -SCH₃ | 2.5 - 2.7 | s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 (d, J(C-F) ≈ 2-4) |

| C-3 | 120 - 123 (d, J(C-F) ≈ 4-6) |

| C-4 | 150 - 153 (d, J(C-F) ≈ 15-20) |

| C-5 | 155 - 158 (d, J(C-F) ≈ 240-260) |

| C-6 | 145 - 148 (d, J(C-F) ≈ 15-20) |

| -SCH₃ | 14 - 17 |

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-5-fluoro-4-(methylthio)pyridine is primarily dictated by the interplay of its substituents on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the C-2 position, facilitating attack by nucleophiles.

Caption: Generalized mechanism for the SNAr reaction of 2-Chloro-5-fluoro-4-(methylthio)pyridine.

This reactivity makes it a valuable precursor for introducing a variety of functional groups at the 2-position, which is a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a "green" and efficient option.[9] The resulting sulfoxides and sulfones have different electronic and steric properties, offering further avenues for derivatization and modulation of biological activity.

Caption: Stepwise oxidation of the methylthio group to sulfoxide and sulfone.

Applications in Drug Discovery and Development

Substituted pyridines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of 2-Chloro-5-fluoro-4-(methylthio)pyridine makes it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors.[10] The chloro and fluoro substituents provide handles for further chemical modification through cross-coupling and SNAr reactions, while the methylthio group can be oxidized to modulate solubility and electronic properties. Its structural motifs are found in various bioactive molecules, highlighting its potential as a key intermediate.

Safety and Handling

Based on data for structurally related compounds, 2-Chloro-5-fluoro-4-(methylthio)pyridine should be handled with care in a well-ventilated fume hood.[2]

-

Hazard Statements (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

2-Chloro-5-fluoro-4-(methylthio)pyridine is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive sites allows for the strategic introduction of diverse functionalities, making it a key intermediate in the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in the development of novel therapeutics.

References

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P

-

2-Chloro-5-fluoro-4-(methylthio)pyridine - Beijing Xinheng Research Technology Co., Ltd. (URL: [Link])

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (URL: [Link])

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. (URL: [Link])

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

- (Reference for a relevant synthesis or application will be placed here once a specific peer-reviewed article is identified)

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 1820741-49-8 Cas No. | 2-Chloro-5-fluoro-4-(methylthio)pyridine | Apollo [store.apolloscientific.co.uk]

- 3. 2-chloro-5-fluoro-3-(methylthio)pyridine - CAS:1823937-67-2 - Abovchem [abovchem.com]

- 4. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Suzuki coupling reactions with 2-Chloro-5-fluoro-4-(methylthio)pyridine

An Application Guide to Suzuki-Miyaura Coupling with 2-Chloro-5-fluoro-4-(methylthio)pyridine

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents approved by the FDA.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[3][4] The synthesis of complex, highly substituted pyridines is therefore a critical endeavor for drug development professionals. Among the vast array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and broad applicability in constructing carbon-carbon bonds.[5][6]

This guide focuses on a particularly valuable and challenging building block: 2-Chloro-5-fluoro-4-(methylthio)pyridine . The presence of a chloro group for coupling, a fluoro substituent for modulating electronic properties, and a methylthio group presents a unique synthetic puzzle. This document provides a comprehensive overview of the key considerations, a robust starting protocol, and troubleshooting advice for successfully employing this substrate in Suzuki-Miyaura coupling reactions, empowering researchers to unlock its synthetic potential.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to rational protocol design and troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-5-fluoro-4-(methylthio)pyridine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5][9]

-

Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][10]

-